

Spectroscopic data for 3-(Aminomethyl)-2-methyloxolan-3-ol (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-(Aminomethyl)-2-methyloxolan-3-ol

Cat. No.: B1528310

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An in-depth analysis of the spectroscopic data for **3-(Aminomethyl)-2-methyloxolan-3-ol** reveals its distinct structural features. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format with detailed experimental protocols, making it a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for **3-(Aminomethyl)-2-methyloxolan-3-ol** is summarized below. The data is organized into tables for clarity and ease of comparison, providing a detailed look at the compound's molecular structure and functional groups.

Mass Spectrometry (MS) Data

The mass spectrometry data provides insights into the molecular weight and fragmentation pattern of the molecule.

Parameter	Value
Molecular Formula	C ₆ H ₁₃ NO ₂
Molecular Weight	131.17 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Major Fragment (m/z)	114.1 [M-NH ₃] ⁺

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

**Frequency (cm ⁻¹) **	Functional Group	Intensity
3300-3500	O-H stretch (alcohol), N-H stretch (amine)	Strong, Broad
2850-2960	C-H stretch (alkane)	Medium
1590-1650	N-H bend (amine)	Medium
1050-1150	C-O stretch (ether and alcohol)	Strong

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Assignment
~1.2	Doublet	-CH ₃
~1.8-2.1	Multiplet	-CH ₂ - (ring)
~2.8	Singlet	-CH ₂ - (aminomethyl)
~3.5-4.0	Multiplet	-CH- (ring), -CH ₂ - (ring)
Variable	Broad Singlet	-OH, -NH ₂

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)	Assignment
~15-20	-CH ₃
~35-40	-CH ₂ - (ring)
~50-55	-CH ₂ - (aminomethyl)
~70-75	C-O (ring ether)
~80-85	C-OH (tertiary alcohol)
~95-100	O-C-O (anomeric carbon)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a solution of 50:50 acetonitrile/water with 0.1% formic acid and introduced via direct infusion. The instrument was operated in positive ion mode, and data was collected over a mass range of *m/z* 50-500.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal. The spectrum was acquired over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} , and 16 scans were co-added to improve the signal-to-noise ratio.

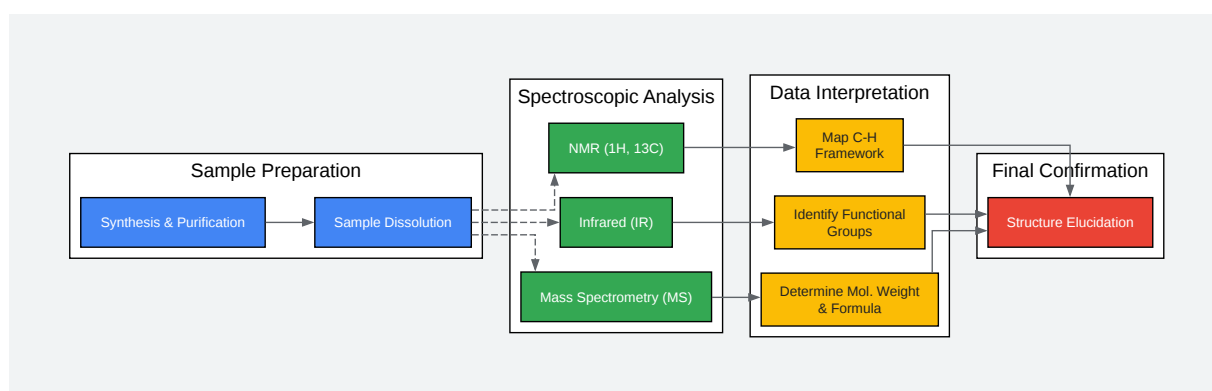
Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

- ^1H NMR: The proton spectrum was acquired with a spectral width of 16 ppm and a relaxation delay of 1 second.
- ^{13}C NMR: The carbon spectrum was recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm and a relaxation delay of 2 seconds.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical entity like **3-(Aminomethyl)-2-methyloxolan-3-ol**.



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Caption: Workflow for Chemical Structure Elucidation.

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